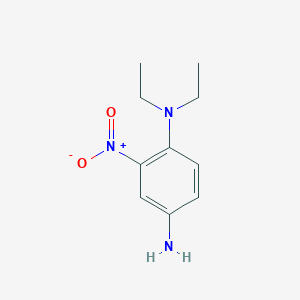![molecular formula C14H16O2 B13004390 6-(Benzyloxy)spiro[3.3]heptan-2-one](/img/structure/B13004390.png)
6-(Benzyloxy)spiro[3.3]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzyloxy)spiro[33]heptan-2-one is a chemical compound characterized by a spirocyclic structure, where a benzyl group is attached to the oxygen atom of a spiro[33]heptan-2-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)spiro[3.3]heptan-2-one typically involves the reaction of spiro[3.3]heptan-2-one with benzyl alcohol under acidic or basic conditions to form the benzyloxy derivative. The reaction conditions may vary, but common methods include:
Acidic Catalysis: Using acids like hydrochloric acid or sulfuric acid to catalyze the reaction.
Basic Catalysis: Employing bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to accelerate the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 6-(Benzyloxy)spiro[3.3]heptan-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, hydrocarbons.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Benzyloxy)spiro[3.3]heptan-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(Benzyloxy)spiro[3.3]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
Pathway Modulation: Affecting various biochemical pathways to produce desired biological effects.
Comparación Con Compuestos Similares
6-(Benzyloxy)spiro[3.3]heptan-2-amine: A structurally similar compound with an amine group instead of a ketone.
6-[(Benzyloxy)methyl]spiro[3.3]heptan-2-one: Another derivative with a benzyloxy group attached to a different position.
Uniqueness: 6-(Benzyloxy)spiro[3.3]heptan-2-one is unique due to its specific spirocyclic structure and the presence of a benzyloxy group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C14H16O2 |
|---|---|
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
6-phenylmethoxyspiro[3.3]heptan-2-one |
InChI |
InChI=1S/C14H16O2/c15-12-6-14(7-12)8-13(9-14)16-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2 |
Clave InChI |
NWRCTTXIZBYINF-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC12CC(=O)C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


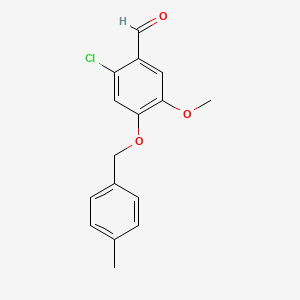
![tert-Butyl4-(dimethylamino)octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13004316.png)
![Benzyl 2-oxo-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13004319.png)

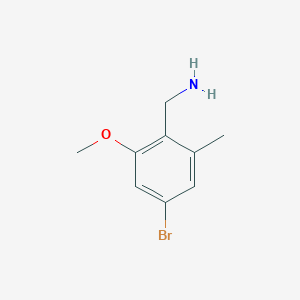
![6-Bromo-8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13004358.png)
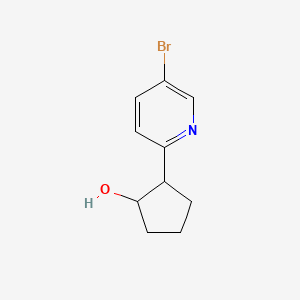
![2-Iodofuro[2,3-b]pyridine](/img/structure/B13004366.png)
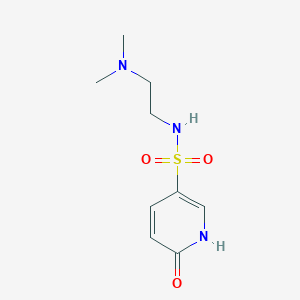
![3-Methylimidazo[1,5-a]pyrazine-1-carboxylicacid](/img/structure/B13004378.png)
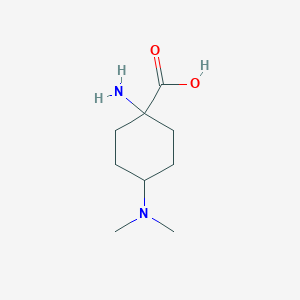
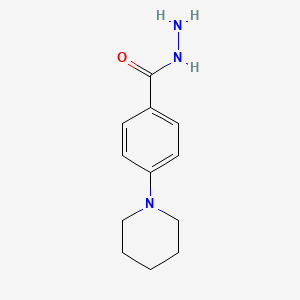
![9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13004403.png)
